molecular formula C20H18N2O4 B11329304 N-[4-(acetylamino)phenyl]-7-methoxy-1-benzoxepine-4-carboxamide

N-[4-(acetylamino)phenyl]-7-methoxy-1-benzoxepine-4-carboxamide

Cat. No.: B11329304
M. Wt: 350.4 g/mol
InChI Key: AAJRADXRXYMTQF-UHFFFAOYSA-N
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Description

N-(4-acetamidophenyl)-7-methoxy-1-benzoxepine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an acetamidophenyl group, a methoxy group, and a benzoxepine ring. Its chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetamidophenyl)-7-methoxy-1-benzoxepine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the acetylation of 4-nitrophenol to form 4-acetamidophenol, followed by a series of reactions to introduce the methoxy and benzoxepine groups. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) and reagents like acetic anhydride .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. For example, a method for producing acetaminophen, a related compound, involves passing a solution containing p-nitrophenol through a column packed with a catalyst while also passing an acetylating agent and hydrogen through the column . Similar methods can be adapted for the production of N-(4-acetamidophenyl)-7-methoxy-1-benzoxepine-4-carboxamide.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetamidophenyl)-7-methoxy-1-benzoxepine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at the acetamidophenyl group, using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperature, pressure, and pH. For instance, oxidation reactions may require acidic or basic conditions, while reduction reactions often need an inert atmosphere to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can lead to the formation of a carboxylic acid derivative, while reduction of the acetamidophenyl group can yield an amine derivative.

Scientific Research Applications

N-(4-acetamidophenyl)-7-methoxy-1-benzoxepine-4-carboxamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-(4-acetamidophenyl)-7-methoxy-1-benzoxepine-4-carboxamide include:

Uniqueness

N-(4-acetamidophenyl)-7-methoxy-1-benzoxepine-4-carboxamide stands out due to its unique benzoxepine ring, which imparts distinct chemical and biological properties. This structural feature may enhance its binding affinity to specific molecular targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C20H18N2O4

Molecular Weight

350.4 g/mol

IUPAC Name

N-(4-acetamidophenyl)-7-methoxy-1-benzoxepine-4-carboxamide

InChI

InChI=1S/C20H18N2O4/c1-13(23)21-16-3-5-17(6-4-16)22-20(24)14-9-10-26-19-8-7-18(25-2)12-15(19)11-14/h3-12H,1-2H3,(H,21,23)(H,22,24)

InChI Key

AAJRADXRXYMTQF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=CC(=C3)OC)OC=C2

Origin of Product

United States

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